N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide
Description
N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic piperidine derivative featuring a carboxamide group at position 1, a cyclopentyl substituent on the carboxamide nitrogen, and a sulfonyl group (isobutylsulfonyl) at position 4 of the piperidine ring. The isobutylsulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence binding affinity, selectivity, and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
N-cyclopentyl-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-12(2)11-21(19,20)14-7-9-17(10-8-14)15(18)16-13-5-3-4-6-13/h12-14H,3-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLMHNHKJZTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the piperidine derivative.
Addition of the Isobutylsulfonyl Group: The isobutylsulfonyl group is added via a sulfonylation reaction, using isobutylsulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
The compound shares its piperidine-1-carboxamide backbone with several analogs, but key substituent differences dictate divergent pharmacological profiles:
Key Observations :
- Sulfonyl vs. Aromatic Groups: The target compound’s isobutylsulfonyl group contrasts with PF750’s quinoline or PF3845’s pyridinyl-benzyl substituents. Sulfonyl groups enhance polarity and may improve solubility but reduce membrane permeability compared to aromatic systems .
- N-Substituent Effects : The cyclopentyl group provides a balance of lipophilicity and conformational rigidity, differing from PF3845’s pyridinyl (polar) or PF750’s phenyl (planar) groups. This could influence target engagement kinetics .
Pharmacological and Functional Insights
- GPCR/Ion Channel Modulation: PF3845 and PF750 are documented in GPCR/ion channel research, with PF3845 showing selectivity in trifluoromethylpyridine-containing systems .
- Enzyme Inhibition: Compound 2 () demonstrates activity against 8-Oxo, likely due to its benzimidazolone moiety . The absence of such a heterocycle in the target compound suggests divergent targets, though sulfonyl groups are known to interact with serine hydrolases or sulfotransferases.
Metabolic and Physicochemical Properties
- Solubility: The isobutylsulfonyl group may increase aqueous solubility compared to PF750’s quinoline, though experimental data are lacking.
Biological Activity
N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopentyl group and an isobutylsulfonyl moiety. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group may facilitate binding to active sites on proteins, influencing their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting signal transduction pathways.
Biological Activity Profiles
Based on available research, this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound has potential antiproliferative effects against various cancer cell lines. For instance, it may inhibit tubulin polymerization, similar to other piperidine derivatives known for their anticancer properties .
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential use in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives that share structural features with this compound:
- Antiproliferative Studies : Research on piperidine derivatives has revealed that modifications can enhance their efficacy against cancer cells. For example, a study found that certain piperidine carboxamides exhibited IC₅₀ values in the nanomolar range against prostate cancer cell lines, suggesting a promising avenue for drug development .
- Mechanistic Insights : A study on related compounds demonstrated that they could induce apoptosis in cancer cells by activating caspases and inhibiting topoisomerases, which are critical for DNA replication and repair .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of piperidine derivatives indicate that modifications can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for therapeutic efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
